2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, which is further substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The benzothiazole ring may interact with various biological pathways, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
4-Benzoylpiperidine Derivatives: These compounds share a similar piperidine ring structure but differ in their substituents.
Benzothiazole Derivatives: Compounds with a benzothiazole ring but different substituents on the ring.
Uniqueness: 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the combination of the benzothiazole and piperidine rings with a nitrobenzoyl group. This unique structure may confer specific biological activities not observed in other similar compounds.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c23-19(14-5-1-3-7-16(14)22(24)25)21-11-9-13(10-12-21)18-20-15-6-2-4-8-17(15)26-18/h1-8,13H,9-12H2 |
InChI Key |
CZAHSBXFSPDAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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